molecular formula C13H18BNO4 B13482215 Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate CAS No. 1093644-04-2

Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate

Cat. No.: B13482215
CAS No.: 1093644-04-2
M. Wt: 263.10 g/mol
InChI Key: OCVPZKOPCAXOJJ-UHFFFAOYSA-N
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Description

Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is a chemical compound with the molecular formula C12H16BNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a boronic acid derivative with a suitable carbamate precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce borohydrides. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique boron-containing structure makes it valuable for creating new materials with specific properties .

Biology

Its ability to interact with biological systems can provide insights into the role of boron in biological processes .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Boron-containing compounds have shown promise in the treatment of certain diseases, and this compound may offer new avenues for drug development .

Industry

In industry, the compound is used in the development of new materials with enhanced properties. Its unique chemical structure can be exploited to create materials with improved strength, flexibility, or other desirable characteristics .

Mechanism of Action

The mechanism of action of Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. This interaction can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is unique due to its specific combination of functional groups and boron-containing structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Properties

CAS No.

1093644-04-2

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

tert-butyl N-[(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate

InChI

InChI=1S/C13H18BNO4/c1-13(2,3)18-12(16)15-8-11-9-6-4-5-7-10(9)14(17)19-11/h4-7,11,17H,8H2,1-3H3,(H,15,16)

InChI Key

OCVPZKOPCAXOJJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2C(O1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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